N-(2-fluorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound is a fluorinated acetamide derivative featuring a 1H-imidazole core substituted with a hydroxymethyl group at position 5 and a carbamoylmethyl moiety linked to a 4-fluorobenzyl group at position 1. The sulfanyl bridge at position 2 connects the imidazole to the acetamide backbone, which terminates in a 2-fluorophenyl group. Its molecular formula is C₂₁H₂₀F₂N₄O₃S, with a molecular weight of 446.47 g/mol (ChemSpider ID: 921572-59-0) . The hydroxymethyl group enhances hydrophilicity, while the fluorinated aromatic rings contribute to lipophilicity and metabolic stability, making it a candidate for therapeutic applications requiring balanced pharmacokinetics.
Properties
IUPAC Name |
2-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O3S/c22-15-7-5-14(6-8-15)9-24-19(29)11-27-16(12-28)10-25-21(27)31-13-20(30)26-18-4-2-1-3-17(18)23/h1-8,10,28H,9,11-13H2,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEACLDUFOHXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound features a unique arrangement of functional groups, including a fluorophenyl moiety and an imidazole ring, which are known to influence biological activity. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Imidazole Ring : Utilizing precursors such as 4-fluorobenzaldehyde and appropriate amines.
- Introduction of the Sulfanyl Group : Achieved through thiol-ene reactions or other coupling strategies.
- Final Coupling : To produce the acetamide structure, often employing carbodiimides as coupling agents.
This compound is believed to exert its effects through interaction with various biological targets, including:
- Enzymatic Inhibition : Potential inhibition of key enzymes involved in inflammatory pathways.
- Receptor Modulation : Possible modulation of GABA-A receptors, as indicated by structural similarities to known allosteric modulators.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anti-inflammatory Activity : Preliminary in vitro assays indicate significant inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Studies suggest that the compound may induce apoptosis in cancer cell lines through caspase activation pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-6 production | |
| Anticancer | Induction of apoptosis in breast cancer | |
| GABA-A Receptor Modulation | Positive allosteric modulation |
Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of this compound, researchers treated macrophage cells with varying concentrations. The results indicated a dose-dependent reduction in TNF-alpha levels, suggesting that the compound could be developed as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following structurally related compounds highlight variations in substituents and their pharmacological implications:

*MPRO energy values (kcal/mol) from molecular docking studies indicate relative binding affinity to viral proteases .
Functional Group Analysis
- Imidazole Substitutions :
- Sulfanyl Bridge :
- Acetamide Terminal Group :
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s hydroxymethyl group increases polarity (logP ~1.8) compared to analogues with nitro (logP ~2.5) or phenyl (logP ~3.0) groups .
- Binding Affinity : MPRO energy values suggest that triazolopyridine sulfanyl derivatives (e.g., -7.703 kcal/mol) exhibit stronger protease inhibition than the target compound, likely due to π-π stacking interactions .
- Metabolic Stability : Fluorine atoms at both phenyl rings reduce CYP450-mediated metabolism, contrasting with chlorophenyl or methoxyphenyl analogues prone to oxidative dehalogenation or demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
